

# A systematic review and meta-analysis of Molidustat clinical trials

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |  |
|----------------------|------------|-----------|--|
| Compound Name:       | Molidustat |           |  |
| Cat. No.:            | B612033    | Get Quote |  |

# Molidustat for Renal Anemia: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a systematic review and meta-analysis of clinical trial data for **Molidustat**, a novel oral hypoxia-inducible factor prolyl-hydroxylase (HIF-PH) inhibitor for the treatment of anemia associated with chronic kidney disease (CKD). It offers an objective comparison with alternative treatments, supported by experimental data, to inform research and development in nephrology.

#### **Mechanism of Action: The HIF Pathway**

**Molidustat** functions by inhibiting HIF-prolyl hydroxylases, enzymes that target the alpha subunit of hypoxia-inducible factor (HIF- $\alpha$ ) for degradation under normal oxygen conditions.[1] By inhibiting these enzymes, **Molidustat** stabilizes HIF- $\alpha$ , allowing it to accumulate and translocate to the nucleus. There, it dimerizes with HIF- $\beta$  and initiates the transcription of genes involved in erythropoiesis, most notably erythropoietin (EPO).[2] This process mimics the body's natural response to hypoxia, leading to increased endogenous EPO production and subsequent stimulation of red blood cell production.[1]





Click to download full resolution via product page

Caption: The HIF-PH signaling pathway under normoxic and hypoxic/**Molidustat**-treated conditions.

### **Clinical Efficacy of Molidustat**

The efficacy and safety of **Molidustat** have been primarily evaluated in the "**Molidustat** Once Daily Improves Renal Anemia by Inducing EPO" (MIYABI) program, which consists of several Phase 3 clinical trials in Japanese patients with renal anemia.[3][4]

#### **MIYABI Non-Dialysis Correction (ND-C) Trial**

This study (NCT03350321) enrolled ESA-naive non-dialysis CKD patients.[3][5]

Table 1: Efficacy Outcomes in ESA-Naive Non-Dialysis Patients (MIYABI ND-C)



| Outcome                                                                             | Molidustat (n=82)    | Darbepoetin alfa (n=80) |
|-------------------------------------------------------------------------------------|----------------------|-------------------------|
| Baseline Hemoglobin (g/dL),<br>mean (SD)                                            | 9.84 (0.64)          | 10.00 (0.61)            |
| Mean Hemoglobin during<br>evaluation period (weeks 30-<br>36) (g/dL), mean (95% CI) | 11.28 (11.07, 11.50) | 11.70 (11.50, 11.90)    |
| LS Mean Difference in Hb<br>change from baseline (g/dL)<br>(95% CI)                 | -0.38 (-0.67, -0.08) | -                       |

SD: Standard Deviation, CI: Confidence Interval, LS: Least Squares

In this trial, **Molidustat** was non-inferior to Darbepoetin alfa in correcting and maintaining hemoglobin levels within the target range (≥11.0 g/dL and <13.0 g/dL).[3][4]

#### **MIYABI Non-Dialysis Maintenance (ND-M) Trial**

This study (NCT03350347) enrolled non-dialysis CKD patients previously treated with ESAs.[5]

Table 2: Efficacy Outcomes in ESA-Treated Non-Dialysis Patients (MIYABI ND-M)

| Outcome                                                                             | Molidustat (n=82)    | Darbepoetin alfa (n=82) |
|-------------------------------------------------------------------------------------|----------------------|-------------------------|
| Baseline Hemoglobin (g/dL),<br>mean (SD)                                            | 11.31 (0.68)         | 11.27 (0.64)            |
| Mean Hemoglobin during<br>evaluation period (weeks 30-<br>36) (g/dL), mean (95% CI) | 11.67 (11.48, 11.85) | 11.53 (11.31, 11.74)    |
| LS Mean Difference in Hb<br>change from baseline (g/dL)<br>(95% CI)                 | 0.13 (-0.15, 0.40)   | -                       |



**Molidustat** demonstrated non-inferiority to Darbepoetin alfa in maintaining hemoglobin levels in this patient population.[6]

#### Safety and Tolerability

Across the MIYABI trials, **Molidustat** was generally well-tolerated, with a safety profile comparable to that of Darbepoetin alfa.

Table 3: Overview of Treatment-Emergent Adverse Events (TEAEs)

| Trial       | Molidustat                                                                                                  | Darbepoetin alfa                                                                                            |
|-------------|-------------------------------------------------------------------------------------------------------------|-------------------------------------------------------------------------------------------------------------|
| MIYABI ND-C | 93.9% of patients experienced<br>at least one TEAE. Most were<br>mild (54.9%) or moderate<br>(22.0%).[3][4] | 93.7% of patients experienced<br>at least one TEAE. Most were<br>mild (63.3%) or moderate<br>(22.8%).[3][4] |
| MIYABI ND-M | 92.7% of patients experienced at least one TEAE.[6]                                                         | 96.3% of patients experienced at least one TEAE.[6]                                                         |

The most common TEAEs reported in the MIYABI ND-C trial were nasopharyngitis and worsening of CKD.[3] In the MIYABI ND-M trial, serious TEAEs were reported in 32.9% of **Molidustat** patients and 26.8% of Darbepoetin alfa patients.[6] There were two deaths in the **Molidustat** group and none in the Darbepoetin alfa group in this trial.[6]

## **Comparison with Other HIF-PH Inhibitors**

**Molidustat** is one of several oral HIF-PH inhibitors in development or on the market, including Roxadustat, Daprodustat, and Vadadustat. While direct head-to-head trials are limited, network meta-analyses provide some comparative insights.

Table 4: Comparison of Select HIF-PH Inhibitors vs. ESAs (Darbepoetin/Epoetin) in Non-Dialysis CKD



| Outcome                                 | Daprodustat     | Roxadustat      | Vadadustat                                     |
|-----------------------------------------|-----------------|-----------------|------------------------------------------------|
| Change in<br>Hemoglobin vs. ESA         | Comparable[7]   | Comparable[7]   | Comparable[7]                                  |
| Cardiovascular Safety<br>(MACE) vs. ESA | Similar risk[8] | Similar risk[8] | Higher risk (HR 1.17;<br>95% CI 1.01, 1.36)[8] |

MACE: Major Adverse Cardiovascular Events, HR: Hazard Ratio, CI: Confidence Interval

It is important to note that these are indirect comparisons from different trial populations and should be interpreted with caution.

### **Experimental Protocols: A Representative Workflow**

The MIYABI trials followed a similar structure. The workflow below represents a generalized protocol for a Phase 3, randomized, open-label, active-controlled study.





Click to download full resolution via product page

Caption: A generalized workflow for the MIYABI Phase 3 clinical trials.

#### **Key Methodologies**

 Patient Population: Adult Japanese patients with anemia due to CKD (stages 3-5), either ESA-naive or previously treated with ESAs, and not on dialysis.[3][6] Key exclusion criteria included recent cardiovascular events and uncontrolled hypertension.[3]



- Intervention and Control: **Molidustat** administered orally once daily, with the starting dose dependent on prior ESA use.[3][6] The active comparator was subcutaneous Darbepoetin alfa, with dosing also based on prior treatment.[3][6] Doses of both drugs were titrated to maintain hemoglobin levels within a target range of 11.0 to <13.0 g/dL.[3][6]
- Primary Endpoints: The primary efficacy outcome was the mean hemoglobin level and its change from baseline during the evaluation period (weeks 30-36).[3][4]
- Safety Assessment: Safety was evaluated through the incidence of treatment-emergent adverse events (TEAEs).[3][4]

## Logical Relationships: Molidustat vs. Alternatives



Click to download full resolution via product page

Caption: A logical diagram comparing key attributes of **Molidustat**, other HIF-PH inhibitors, and ESAs.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

1. HIF prolyl-hydroxylase inhibitor - Wikipedia [en.wikipedia.org]



- 2. Hypoxia-inducible factor—prolyl hydroxylase inhibitors in the treatment of anemia of chronic kidney disease PMC [pmc.ncbi.nlm.nih.gov]
- 3. karger.com [karger.com]
- 4. Efficacy and Safety of Molidustat for Anemia in ESA-Naive Nondialysis Patients: A Randomized, Phase 3 Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Treatment satisfaction with molidustat in CKD-related anemia in non-dialysis patients: a post-hoc analysis of two clinical trials PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molidustat for Renal Anemia in Nondialysis Patients Previously Treated with Erythropoiesis-Stimulating Agents: A Randomized, Open-Label, Phase 3 Study PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparison of outcomes on hypoxia-inducible factor prolyl hydroxylase inhibitors (HIF-PHIs) in anaemia associated with chronic kidney disease: network meta-analyses in dialysis and non-dialysis dependent populations PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [A systematic review and meta-analysis of Molidustat clinical trials]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b612033#a-systematic-review-and-meta-analysis-of-molidustat-clinical-trials]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com